molecular formula C19H22N4O B13570427 2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole CAS No. 70006-22-3

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole

Cat. No.: B13570427
CAS No.: 70006-22-3
M. Wt: 322.4 g/mol
InChI Key: GRGYFXDAOZBGPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable benzodiazole derivative. One common method includes the use of formaldehyde as a linking agent . The reaction is usually carried out in an ethanol solution at room temperature, followed by overnight standing to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring that reaction conditions are optimized for larger volumes. This would include considerations for solvent recovery, purification processes, and waste management to ensure efficiency and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzodiazole or piperazine rings .

Scientific Research Applications

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is unique due to its specific binding affinity and pharmacokinetic profile. It has shown promising results in in silico and in vitro studies, indicating its potential as a lead compound for further drug development .

Properties

CAS No.

70006-22-3

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole

InChI

InChI=1S/C19H22N4O/c1-24-18-9-5-4-8-17(18)23-12-10-22(11-13-23)14-19-20-15-6-2-3-7-16(15)21-19/h2-9H,10-14H2,1H3,(H,20,21)

InChI Key

GRGYFXDAOZBGPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=NC4=CC=CC=C4N3

solubility

47.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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